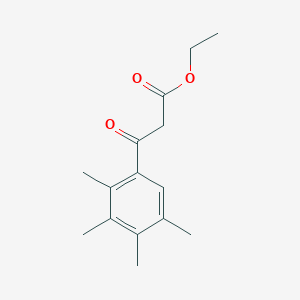
(E)-6,6'-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) is an organic compound that features a diazene linkage between two phenolic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) typically involves the coupling of two 2,4-di-tert-butylphenol molecules via a diazene linkage. This can be achieved through the following steps:
Formation of the diazene linkage: This step involves the reaction of an appropriate diazene precursor with 2,4-di-tert-butylphenol under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The diazene linkage can be reduced to form the corresponding amine.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Functionalized phenols with different substituents replacing the tert-butyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or in drug development.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of (E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In chemical reactions, it can act as a catalyst or reactant, facilitating the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: Another phenolic compound with two phenol groups linked by a different linkage.
2,2’-Azobis(2-methylpropionitrile): A compound with a similar diazene linkage but different substituents.
Uniqueness
(E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl groups provide steric hindrance, affecting its reactivity and stability.
Propiedades
Fórmula molecular |
C28H42N2O2 |
|---|---|
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)diazenyl]phenol |
InChI |
InChI=1S/C28H42N2O2/c1-25(2,3)17-13-19(27(7,8)9)23(31)21(15-17)29-30-22-16-18(26(4,5)6)14-20(24(22)32)28(10,11)12/h13-16,31-32H,1-12H3 |
Clave InChI |
QDPUHWNYAREOGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)N=NC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B14059177.png)
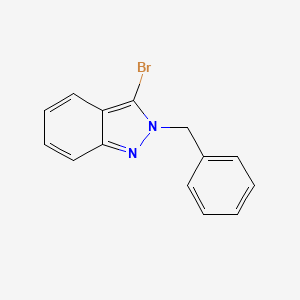
![[(Trimethylsilyl)oxy]acetic acid](/img/structure/B14059186.png)
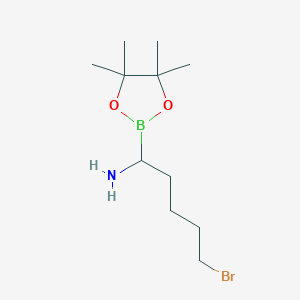
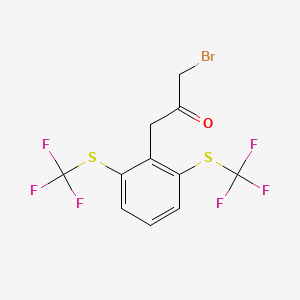
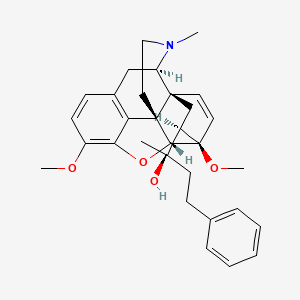
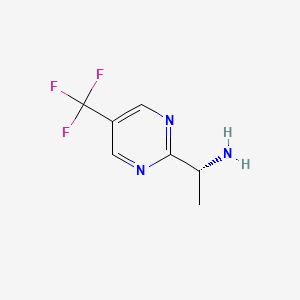
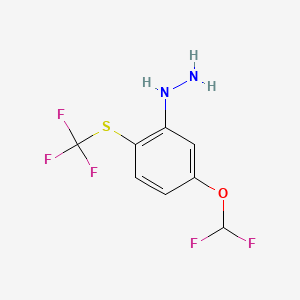

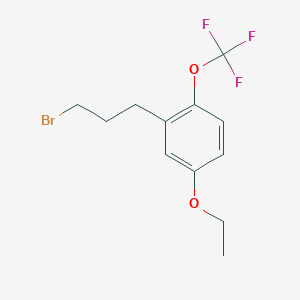
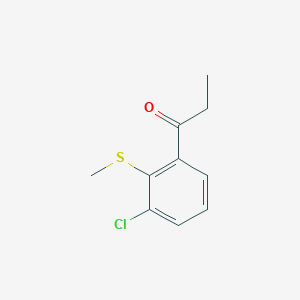

![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)
